2-Butanone, 3-methyl-, (4-(phenylsulfonyl)phenyl)hydrazone
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Overview
Description
2-Butanone, 3-methyl-, (4-(phenylsulfonyl)phenyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are organic compounds characterized by the presence of the functional group R1R2C=NNH2 This particular compound is known for its unique structure, which includes a phenylsulfonyl group attached to a phenyl ring, further connected to a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-methyl-, (4-(phenylsulfonyl)phenyl)hydrazone typically involves the reaction of 3-methyl-2-butanone with 4-(phenylsulfonyl)phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3-methyl-, (4-(phenylsulfonyl)phenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenylsulfonyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-Butanone, 3-methyl-, (4-(phenylsulfonyl)phenyl)hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Butanone, 3-methyl-, (4-(phenylsulfonyl)phenyl)hydrazone involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may inhibit key enzymes involved in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butanone: A simpler ketone without the hydrazone and phenylsulfonyl groups.
4-Phenyl-2-butanone: Contains a phenyl group but lacks the hydrazone moiety.
Phenylhydrazine: A basic hydrazine derivative without the butanone structure.
Uniqueness
2-Butanone, 3-methyl-, (4-(phenylsulfonyl)phenyl)hydrazone is unique due to its combined structural features, which include a hydrazone moiety, a phenylsulfonyl group, and a butanone backbone. This combination imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.
Properties
CAS No. |
55203-60-6 |
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Molecular Formula |
C17H20N2O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-N-(3-methylbutan-2-ylideneamino)aniline |
InChI |
InChI=1S/C17H20N2O2S/c1-13(2)14(3)18-19-15-9-11-17(12-10-15)22(20,21)16-7-5-4-6-8-16/h4-13,19H,1-3H3 |
InChI Key |
YNWHKQATCFUTIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NNC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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